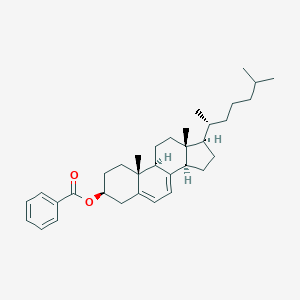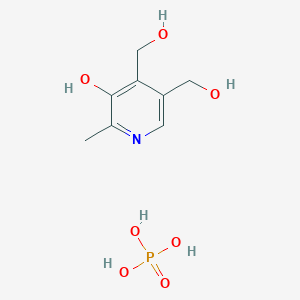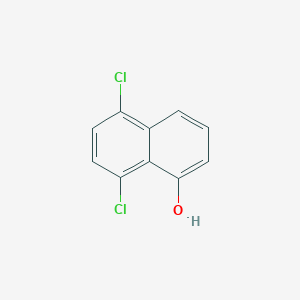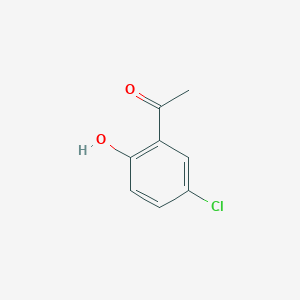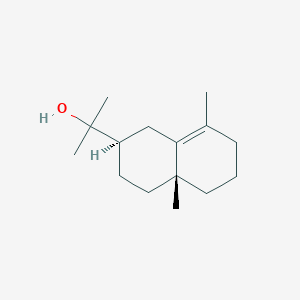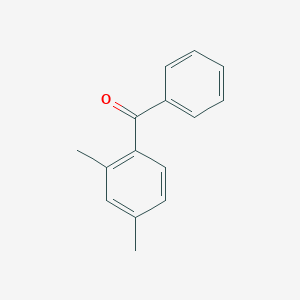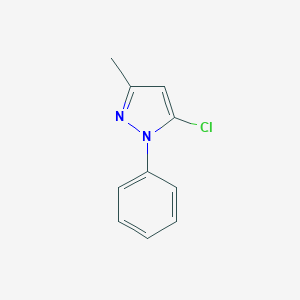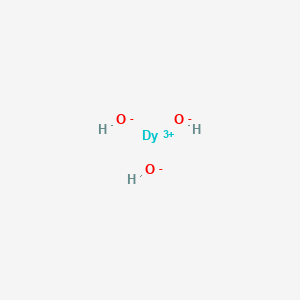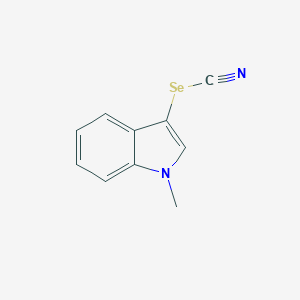
(1-Methylindol-3-yl) selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylindol-3-yl) selenocyanate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selenium-containing compound that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of (1-Methylindol-3-yl) selenocyanate is not fully understood. However, several studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
生化学的および生理学的効果
(1-Methylindol-3-yl) selenocyanate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant and anti-inflammatory properties. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have neuroprotective effects, making it a potentially useful compound for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have potent anticancer activity, making it a potentially useful compound for cancer research. However, one limitation of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential toxicity and side effects.
将来の方向性
There are several future directions for research on (1-Methylindol-3-yl) selenocyanate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to determine its mechanism of action and potential toxicities. Finally, there is a need for further studies to determine the optimal dosage and administration of (1-Methylindol-3-yl) selenocyanate for therapeutic use.
合成法
(1-Methylindol-3-yl) selenocyanate can be synthesized through a variety of methods. One common method involves the reaction of 1-methylindole with sodium selenocyanate in the presence of a catalyst. Another method involves the reaction of 1-methylindole with selenium dioxide and sodium cyanide. Both methods have been shown to produce high yields of (1-Methylindol-3-yl) selenocyanate.
科学的研究の応用
(1-Methylindol-3-yl) selenocyanate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as an anticancer agent. Several studies have shown that (1-Methylindol-3-yl) selenocyanate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
特性
CAS番号 |
1201-20-3 |
|---|---|
製品名 |
(1-Methylindol-3-yl) selenocyanate |
分子式 |
C10H8N2Se |
分子量 |
235.15 g/mol |
IUPAC名 |
(1-methylindol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChIキー |
WGXWEOTWLLAEGW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
同義語 |
Selenocyanic acid 1-methyl-1H-indol-3-yl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



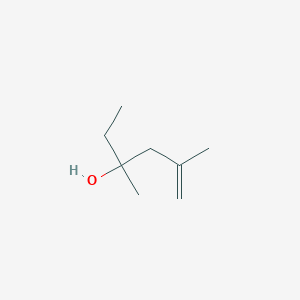
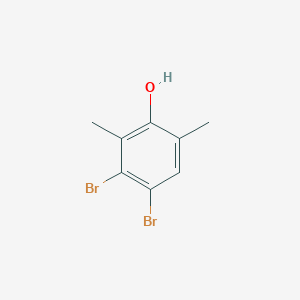
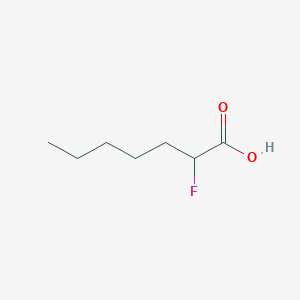

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
